molecular formula C18H20FN3O4S B2781653 4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide CAS No. 1091477-91-6

4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide

Cat. No. B2781653
CAS RN: 1091477-91-6
M. Wt: 393.43
InChI Key: CEWDXQFLTSDJAG-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of sulfonamides and has been found to exhibit potent biological activity against a number of diseases.

Scientific Research Applications

Organic Synthesis and Fluorination Techniques

  • Alkali metal fluorides like potassium fluoride and cesium fluoride have been identified as efficient fluorinating agents in formamide, N-methylformamide, or acetamide. These agents facilitate the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from corresponding sulfonates, highlighting a method that could potentially be applied to similar compounds for introducing fluorine atoms or modifying their molecular structure (Fritz-Langhals, 1994).

Medicinal Chemistry and Drug Design

  • Sulfonamide derivatives, including those with structural similarities to the compound , have been explored for their cytotoxic activity against cancer cell lines. For example, certain novel sulfonamide derivatives have shown significant anticancer activity, suggesting the potential of "4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide" in therapeutic applications (Ghorab et al., 2015).

Theoretical Studies and Molecular Modeling

  • Theoretical studies on the molecular structure and gas-phase acidity of biologically active sulfonamides provide insights into their reactivity and interaction with biological targets. Such studies can help in understanding the pharmacophore properties and optimizing the drug-like characteristics of compounds similar to "4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide" (Remko, 2003).

Pharmacological Applications

  • The exploration of sulfonamide inhibitors of carbonic anhydrase isoenzymes offers a glimpse into the diverse biological activities associated with sulfonamide-based compounds. By inhibiting various isoenzymes, these compounds can be tailored for therapeutic applications in conditions like glaucoma, epilepsy, and mountain sickness. Research in this area underscores the potential medicinal value of sulfonamide derivatives (Supuran et al., 2013).

properties

IUPAC Name

4-acetamido-N-[2-[(4-fluoro-3-methylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-12-11-16(7-8-17(12)19)27(25,26)21-10-9-20-18(24)14-3-5-15(6-4-14)22-13(2)23/h3-8,11,21H,9-10H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDXQFLTSDJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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